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Compound of Interest

Compound Name: 3-Methyl-4-phenylbutan-2-one

Cat. No.: B1583293 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-4-
phenylbutan-2-one

Introduction
3-Methyl-4-phenylbutan-2-one, with the CAS Registry Number 2550-27-8, is a ketone

derivative of significant interest in various scientific fields, including medicine, the chemical

industry, and electronics.[1][2] Its molecular structure, featuring a phenyl group attached to a

methyl-substituted butanone chain, imparts a unique combination of aromatic and aliphatic

characteristics. This guide provides a comprehensive overview of its core physical and

chemical properties, synthesis methodologies, and analytical protocols, tailored for

researchers, scientists, and professionals in drug development.

Chemical Structure and Identification
The fundamental structure of 3-Methyl-4-phenylbutan-2-one is key to understanding its

properties and reactivity.

Caption: Chemical structure of 3-Methyl-4-phenylbutan-2-one.

Physicochemical Properties
The physical and chemical properties of 3-Methyl-4-phenylbutan-2-one are summarized in

the table below. These properties are crucial for its handling, storage, and application in various
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experimental settings.

Property Value Source

Molecular Formula C₁₁H₁₄O [3]

Molecular Weight 162.23 g/mol [4][5]

CAS Number 2550-27-8 [3]

EINECS Number 219-849-5 [3]

IUPAC Name 3-methyl-4-phenylbutan-2-one [3][5]

Density 1.0 ± 0.1 g/cm³ [4]

Boiling Point 236.0 ± 9.0 °C at 760 mmHg [4]

Vapor Pressure 0.0486 mmHg at 25°C [3]

Enthalpy of Vaporization 47.27 kJ/mol [3]

Refractive Index 1.498 [3]

Molar Refractivity 49.68 cm³ [3]

Polar Surface Area 17.07 Å² [3]

Rotatable Bond Count 3 [3]

Storage Temperature
Room Temperature, sealed in

a dry environment
[3]

Synthesis and Reactivity
Synthetic Pathways
The most common and industrially applicable synthesis of 3-Methyl-4-phenylbutan-2-one
involves a two-step process starting from 2-butanone and benzaldehyde.[6]

Aldol Condensation: The synthesis initiates with an acid-catalyzed aldol condensation of 2-

butanone and benzaldehyde.[6] This reaction forms the intermediate, 3-methyl-4-phenyl-3-

en-2-one. The choice of an acid catalyst, such as hydrochloric acid or sulfuric acid, is critical

for promoting the condensation while minimizing side reactions.[6]
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Catalytic Hydrogenation: The unsaturated intermediate is then reduced to the target

compound. This is typically achieved through catalytic hydrogenation using a palladium on

carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][6] The reaction conditions, such as

temperature and pressure, are optimized to ensure complete reduction of the carbon-carbon

double bond without affecting the carbonyl group or the phenyl ring.[1][6]

An alternative approach involves the acetoacetic ester synthesis, a classic method in organic

chemistry for forming new carbon-carbon bonds and a keto group.[7] This multi-step process

includes:

Deprotonation of the acetoacetic ester.[7]

Sequential nucleophilic substitution with benzyl bromide and methyl bromide.[7]

Acidic hydrolysis and subsequent decarboxylation to yield the final product.[7]

Caption: Synthesis workflow for 3-Methyl-4-phenylbutan-2-one.

Reactivity Profile
The chemical reactivity of 3-Methyl-4-phenylbutan-2-one is primarily dictated by its ketone

functional group and the phenyl ring.

Carbonyl Group: The ketone's carbonyl group is susceptible to nucleophilic addition

reactions. It can be reduced to the corresponding secondary alcohol, 3-methyl-4-

phenylbutan-2-ol, using reducing agents like sodium borohydride.

α-Hydrogens: The presence of hydrogens on the carbons alpha to the carbonyl group allows

for enolate formation under basic conditions, enabling further alkylation or condensation

reactions.

Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions,

although the conditions must be carefully controlled to avoid reactions at the ketone.

Currently, detailed data on its chemical stability and hazardous reactions is limited.[8]

Experimental Protocols
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Protocol 1: Synthesis of 3-Methyl-4-phenylbutan-2-one
This protocol is based on the common industrial synthesis method.[1][6]

Part A: Preparation of 3-Methyl-4-phenyl-3-en-2-one

Setup: In a well-ventilated fume hood, equip a reaction kettle with a mechanical stirrer, a

dropping funnel, and a heating mantle with a temperature controller.

Charging Reactants: Charge the reactor with 2-butanone and an acid catalyst (e.g.,

concentrated hydrochloric acid). The mass ratio of catalyst to 2-butanone should be

approximately 30:100.[6]

Initiating Reaction: Begin stirring and heat the mixture to 60°C.

Addition of Benzaldehyde: Add benzaldehyde dropwise from the dropping funnel. The mass

ratio of benzaldehyde to 2-butanone should be controlled.[6]

Reaction Completion: After the addition is complete, raise the temperature to approximately

78°C and maintain it for 2-5 hours.[6] Monitor the reaction progress by gas chromatography

to track the consumption of benzaldehyde. The reaction is considered complete when the

benzaldehyde content is less than 0.5%.[6]

Work-up: Cool the reaction mixture and proceed with purification, which may involve

neutralization, extraction, and recrystallization to obtain the pure intermediate.[6]

Part B: Hydrogenation to 3-Methyl-4-phenylbutan-2-one

Setup: Use a hydrogenation reactor suitable for handling flammable solvents and hydrogen

gas under pressure.

Charging Reactor: Add the purified 3-methyl-4-phenyl-3-en-2-one, a solvent (such as

tetrahydrofuran or methanol), and a 5% Pd/C catalyst to the reactor.[1][6]

Hydrogenation: Seal the reactor, replace the air with hydrogen, and pressurize to 0.4-0.5

MPa. Heat the mixture to 40-50°C with stirring.[1][6]
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Monitoring: Track the reaction's progress using high-performance liquid chromatography

(HPLC). The reaction typically takes 4-5 hours.[1][6]

Isolation: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the

mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced

pressure to yield the crude product.

Purification: The crude product can be further purified by distillation to achieve a purity of

over 99%.[6]

Protocol 2: Characterization by Gas Chromatography-
Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity and purity of the synthesized 3-
Methyl-4-phenylbutan-2-one.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent like dichloromethane or ethyl acetate.

GC-MS Instrument Setup:

GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms).

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up

to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

Injector: Set to a temperature of 250°C and use a split or splitless injection mode.

Carrier Gas: Use helium at a constant flow rate.

MS Detector: Set the transfer line temperature to 280°C. Use electron ionization (EI) at 70

eV and scan a mass range of m/z 40-400.

Data Analysis:

Retention Time: The retention time of the main peak should be consistent with that of a

reference standard.
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Mass Spectrum: The fragmentation pattern in the mass spectrum should be compared

with a library spectrum (e.g., NIST) to confirm the structure. Key fragments for 3-Methyl-4-
phenylbutan-2-one would include the molecular ion peak and fragments corresponding to

the loss of various parts of the molecule.

Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of 3-Methyl-4-
phenylbutan-2-one. Available data includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR data are

available and provide detailed information about the hydrogen and carbon framework of the

molecule.[5]

Mass Spectrometry (MS): GC-MS data provides information on the molecular weight and

fragmentation pattern, which is crucial for confirming the compound's identity.[5]

Conclusion
3-Methyl-4-phenylbutan-2-one is a valuable compound with well-defined physical and

chemical properties. Its synthesis is achievable through established organic chemistry

reactions, and its structure can be readily confirmed using modern analytical techniques. This

guide provides the foundational knowledge necessary for researchers and scientists to

effectively work with and utilize this compound in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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